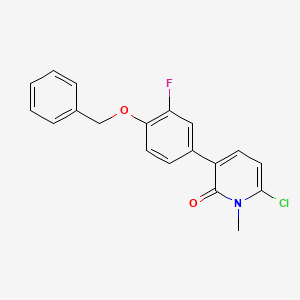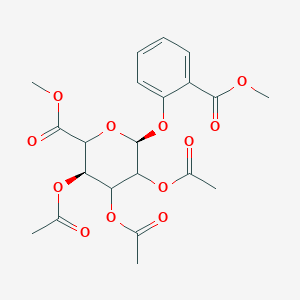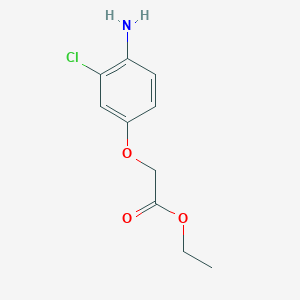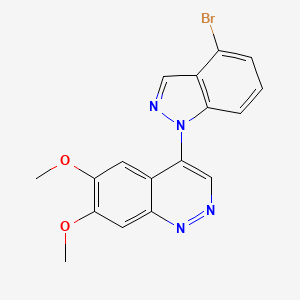
3-(4-(benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one is a complex organic compound that features a pyridinone core substituted with chloro, fluoro, and phenylmethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridinone under palladium catalysis. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions tailored to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Industry: It could be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
作用机制
The mechanism by which 6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
Uniqueness
What sets 6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one apart from similar compounds is its specific combination of substituents, which can confer unique chemical and physical properties. For example, the presence of both chloro and fluoro groups can influence its reactivity and interactions with other molecules.
Conclusion
6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one is a compound with significant potential in various fields of research and industry Its unique structure allows it to participate in a variety of chemical reactions, and its potential applications range from drug development to materials science
属性
分子式 |
C19H15ClFNO2 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC 名称 |
6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C19H15ClFNO2/c1-22-18(20)10-8-15(19(22)23)14-7-9-17(16(21)11-14)24-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
InChI 键 |
ATFWCESCBBKVDG-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=C(C1=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)
![[1-[Bis(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B13863623.png)

![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)





![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)
